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molecular formula C5H2FN3 B1386991 5-Fluoropyrimidine-2-carbonitrile CAS No. 38275-55-7

5-Fluoropyrimidine-2-carbonitrile

Cat. No. B1386991
M. Wt: 123.09 g/mol
InChI Key: GAIUVAWQVCEHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102686B2

Procedure details

To a solution of 5-fluoropyrimidine-2-carbonitrile (513 mg, 4.17 mmol) in MeOH (5 mL) was added 5 mL of concentrated HCl. The mixture was stirred at 80° C. for 2 h. The solution was allowed to cool to room temperature and then treated with a small amount of saturated aqueous NaHCO3 solution and a larger amount of solid NaHCO3. The solution was used to keep everything homogeneous. When the pH reached 6-7 the aqueous layer was extracted with 10% EtOAc/DCM. The combined organic layers containing the ester were dried over Na2SO4. The aqueous layer was acidified to pH 3-4 with 1N HCl and then extracted with 10% EtOAc/DCM to afford the acid. The ester layer was filtered, concentrated in vacuo to a white solid (460 mg, 71%). MS (ESI): mass calcd. C6H5FN2O2, 156.03; m/z found, 157.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 8.80 (s, 2H), 4.07 (s, 3H).
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][C:5]([C:8]#N)=[N:6][CH:7]=1.Cl.[C:11]([O-])(O)=[O:12].[Na+].C[OH:17]>>[F:1][C:2]1[CH:3]=[N:4][C:5]([C:8]([O:12][CH3:11])=[O:17])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
FC=1C=NC(=NC1)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with 10% EtOAc/DCM
ADDITION
Type
ADDITION
Details
The combined organic layers containing the ester
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% EtOAc/DCM
CUSTOM
Type
CUSTOM
Details
to afford the acid
FILTRATION
Type
FILTRATION
Details
The ester layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white solid (460 mg, 71%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=NC(=NC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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